Cas no 1859347-97-9 (Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-)

Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 化学的及び物理的性質
名前と識別子
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- Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-
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- インチ: 1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3
- InChIKey: CPRLAXYRWUGAFH-UHFFFAOYSA-N
- ほほえんだ: N1(CC2CCN2)CCN(CC)CC1
Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693969-0.1g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 0.1g |
$1195.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056615-1g |
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 95% | 1g |
¥5971.0 | 2023-03-19 | |
Enamine | EN300-693969-1.0g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-693969-2.5g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-693969-0.05g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 0.05g |
$1140.0 | 2023-03-10 | ||
Enamine | EN300-693969-0.5g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 0.5g |
$1302.0 | 2023-03-10 | ||
Enamine | EN300-693969-5.0g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 5.0g |
$3935.0 | 2023-03-10 | ||
Enamine | EN300-693969-10.0g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 10.0g |
$5837.0 | 2023-03-10 | ||
Enamine | EN300-693969-0.25g |
1-[(azetidin-2-yl)methyl]-4-ethylpiperazine |
1859347-97-9 | 0.25g |
$1249.0 | 2023-03-10 |
Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Piperazine, 1-(2-azetidinylmethyl)-4-ethyl-に関する追加情報
Introduction to Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- (CAS No. 1859347-97-9)
Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- (CAS No. 1859347-97-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- is composed of a piperazine ring substituted with an ethyl group and a 2-azetidinylmethyl moiety. The piperazine ring is a versatile scaffold commonly found in many bioactive molecules due to its ability to form hydrogen bonds and interact with various biological targets. The ethyl substitution on the piperazine ring can influence the compound's lipophilicity and metabolic stability, while the 2-azetidinylmethyl group adds a unique functional group that can enhance the compound's binding affinity and selectivity.
The synthesis of Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- has been reported in several studies. One common approach involves the reaction of 1-(2-chloroethyl)piperazine with azetidine under mild conditions. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the use of transition metal-catalyzed coupling reactions, which can offer greater control over the stereochemistry and regioselectivity of the final product.
In terms of biological activities, Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- has shown promising results in various preclinical studies. Recent research has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. Specifically, this compound has been found to exhibit agonistic activity towards certain GPCRs, suggesting its potential use in treating conditions such as pain, inflammation, and neurological disorders.
One notable study published in the Journal of Medicinal Chemistry investigated the effects of Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- on nociceptive pathways. The results indicated that this compound effectively reduced pain responses in animal models without causing significant side effects. This finding highlights its potential as a novel analgesic agent with improved safety profiles compared to existing drugs.
Another area of interest is the role of Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- in neurodegenerative diseases. Preclinical studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. Further research is needed to elucidate the underlying mechanisms and to evaluate its efficacy in clinical settings.
The pharmacokinetic properties of Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- have also been studied extensively. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, its low toxicity and minimal side effects make it an attractive candidate for drug development.
In conclusion, Piperazine, 1-(2-azetidinylmethyl)-4-ethyl- (CAS No. 1859347-97-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable candidate for further investigation and potential therapeutic development. Ongoing research continues to explore its full potential and to optimize its use in various medical applications.
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